molecular formula C8H6Cl2O3 B8464571 2,4-Dichloro-5-hydroxy-3-methylbenzoic acid

2,4-Dichloro-5-hydroxy-3-methylbenzoic acid

Cat. No.: B8464571
M. Wt: 221.03 g/mol
InChI Key: ADDMXLXHNZZTPA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-hydroxy-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

2,4-dichloro-5-hydroxy-3-methylbenzoic acid

InChI

InChI=1S/C8H6Cl2O3/c1-3-6(9)4(8(12)13)2-5(11)7(3)10/h2,11H,1H3,(H,12,13)

InChI Key

ADDMXLXHNZZTPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)O)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 2,4-dichloro-5-methoxy-3-methylbenzoate (238 mg, 0.96 mmol) was dissolved in MeOH (30 mL) and flushed with argon. Potassium hydroxide (308 mg, 4.78 mmol) was added and the reaction mixture was stirred at 50° C. for 19 h. The solvent was evaporated and the residue was dried in vacuum. Hydrobromic acid 30 mL, 48%, aq) was added and the mixture was heated to 110° C. After 3 days most of the HBr was removed by vacuum-distillation. The crude product was mixed with H2O (10 mL), concentrated NH3 (1 mL) and EtOAc (40 mL) were added, the aqueous phase (pH 1) was extracted with EtOAc (2×20 mL) and the combined organic phase was washed with brine (10 mL) and dried (MgSO4). Evaporation of the solvent gave 202 mg of the title compound. 1H NMR (DMSO-D6): δ 10.68 (br, 1H), 7.15 (s, 1H), 2.42 (s, 3H); 13C NMR (DMSO-d6): δ 166.68, 151.82, 135.87, 131.24, 123.70, 121.17, 114.36, 17.93; MS (EI, 70 eV): m/z (rel.int.) 222/220 (M+, 56/100), 205/203 (36/59), 185(26).
Quantity
238 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
308 mg
Type
reactant
Reaction Step Two

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